

Early Research on BMS-189664 Hydrochloride: A Technical Review

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Compound of Interest

Compound Name: BMS-189664 hydrochloride

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Introduction

BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of α -thrombin, a key serine protease in the coagulation cascade. Its development marked a significant step in the pursuit of effective antithrombotic agents. This technical guide provides a comprehensive review of the early research on BMS-189664, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented is compiled from publicly available data and generalized experimental protocols.

Core Quantitative Data

The following tables summarize the key quantitative data reported for BMS-189664 in early research.

Table 1: In Vitro Activity

Target	Assay	Result (IC50)
α -Thrombin	Thrombin Inhibition Assay	0.046 μ M

Table 2: In Vivo Efficacy in Cynomolgus Monkey Models

Thrombosis Model	Dosing Regimen	Outcome
Arterial Thrombosis	0.2 mg/kg, intravenous	Inhibition of arterial thrombosis[1]
Venous Thrombosis	9, 25, and 100 µg/kg/min infusion for 1 hour	Inhibition of venous thrombosis[1]

Table 3: Pharmacokinetic Parameters

Species	Administration	Oral Bioavailability (%)
Dog	Oral / Intravenous	15[1]
Cynomolgus Monkey	Oral / Intravenous	17[1]

Experimental Protocols

Detailed experimental protocols from the primary literature are not publicly available. The following are generalized methodologies based on standard practices in the field.

In Vitro Thrombin Inhibition Assay (Chromogenic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BMS-189664 against human α -thrombin.

Materials:

- Human α -thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- BMS-189664 hydrochloride**
- Assay buffer (e.g., Tris-HCl, pH 7.4)
- 96-well microplate
- Microplate reader

Procedure:

- A dilution series of BMS-189664 is prepared in the assay buffer.
- A fixed concentration of human α -thrombin is added to each well of a 96-well microplate.
- The various concentrations of BMS-189664 are added to the wells containing thrombin. A control group with no inhibitor is included.
- The plate is incubated at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor binding.
- The enzymatic reaction is initiated by adding the chromogenic substrate to each well.
- The change in absorbance at 405 nm is monitored over time using a microplate reader. The rate of p-nitroaniline release is proportional to thrombin activity.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- The rate of reaction is plotted against the logarithm of the inhibitor concentration.
- The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)

Objective: To evaluate the antithrombotic efficacy of BMS-189664 in preventing occlusive arterial thrombus formation.

Methodology:

- **Animal Preparation:** Male or female cynomolgus monkeys are fasted overnight and anesthetized. Catheters are placed in a femoral vein for drug administration and a femoral artery for blood sampling.
- **Drug Administration:** BMS-189664 is administered as an intravenous bolus (e.g., 0.2 mg/kg) prior to the induction of thrombosis.[\[1\]](#)
- **Thrombosis Induction:** The common carotid artery is exposed, and a flow probe is placed to monitor blood flow. Endothelial injury is induced by applying a low electrical current to the

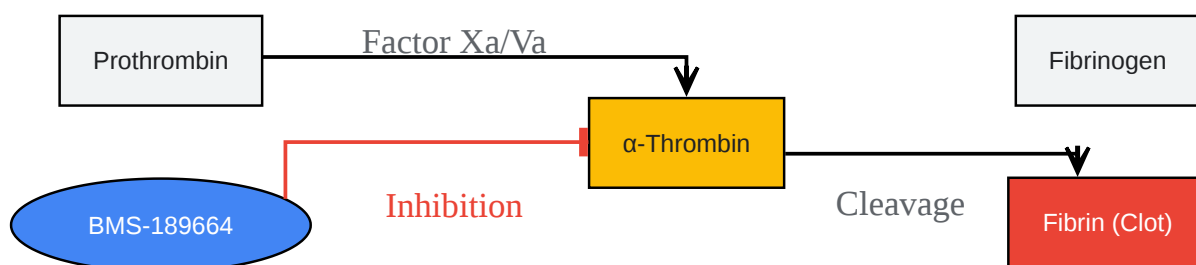
external surface of the artery.

- **Assessment:** Carotid artery blood flow is continuously monitored to determine the time to occlusion. After the experiment, the thrombosed arterial segment is excised, and the thrombus weight is determined.
- **Data Analysis:** The time to occlusion and thrombus weight in the BMS-189664-treated group are compared to a vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action

BMS-189664 is a direct thrombin inhibitor. It binds to the active site of α -thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.

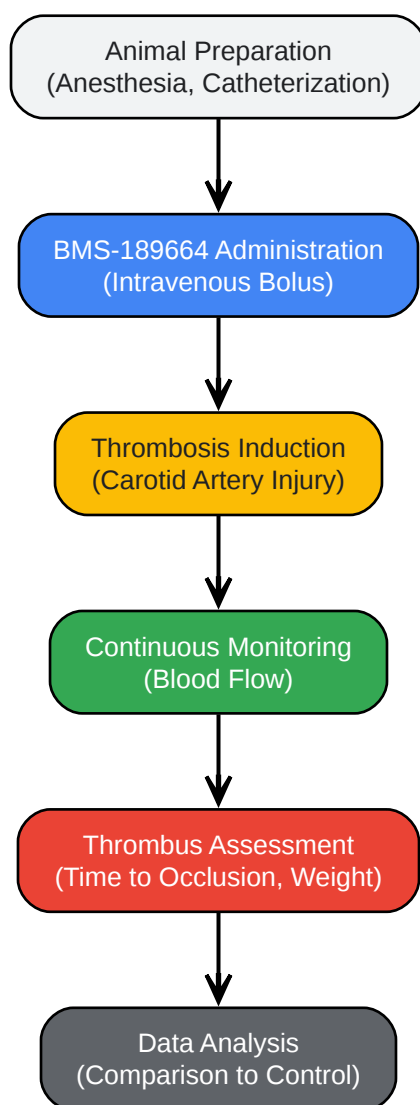


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BMS-189664 directly inhibits α -thrombin, blocking fibrin formation.

Experimental Workflow: In Vivo Arterial Thrombosis Model

The following diagram illustrates the generalized workflow for evaluating the efficacy of BMS-189664 in a cynomolgus monkey model of arterial thrombosis.



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Generalized workflow for the in vivo arterial thrombosis model.

Conclusion

Early research on **BMS-189664 hydrochloride** established it as a potent and selective direct thrombin inhibitor with in vivo efficacy in non-human primate models of thrombosis and oral bioavailability. While the detailed primary research data remains largely inaccessible, the available information provides a strong foundation for understanding the initial development and characterization of this compound. Further investigation into the original studies would be beneficial for a more in-depth analysis of its structure-activity relationships and a precise replication of the experimental protocols.

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